molecular formula C12H22N2O9 B6298405 Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate CAS No. 2415751-46-9

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate

Cat. No. B6298405
CAS RN: 2415751-46-9
M. Wt: 338.31 g/mol
InChI Key: FRVYLYLOBPAUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDADP, is a complexing agent derived from ethylenediamine . It acts as a chelating agent and is used as a haemostatic . It has been associated with tumor-inhibitory effects .


Molecular Structure Analysis

The molecular formula of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is C12H20N2O8 . The molecular weight is 320.30 g/mol .


Chemical Reactions Analysis

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .


Physical And Chemical Properties Analysis

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is a white to almost white powder or crystal . It is soluble in warm water . The melting point is 224°C .

Scientific Research Applications

Chelating Agent

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate acts as a chelating agent . Chelating agents are substances that can form several bonds to a single metal ion, making them useful in many industrial and medical applications.

Synthesis of Binary and Ternary Copper (II) Complexes

This compound can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Proteasome inhibitors are used in cancer treatment to prevent the breakdown of proteins that regulate the cell cycle, thus killing cancer cells.

Coordination with Amino Acids, Peptides, or DNA Units

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can coordinate with amino acids, peptides, or DNA units . This property can be exploited in various fields such as drug delivery and molecular biology.

Haemostatic Applications

It is used as a haemostatic . Haemostatics are agents that promote hemostasis (stop bleeding), either by promoting coagulation or by ceasing blood flow to a particular area.

Industrial Applications

Over the last decades, they have been used in several applications, such as scale and corrosion inhibitors, pulp, paper and textile production, cleaning and laundry operations, prevention/inhibition of the growth of microorganisms, soil remediation, wastes and effluents treatment, agriculture, metal electroplating and other surface treatments, tanning processes, cement admixtures, photography, food products, pharmaceuticals, and cosmetics .

Research Use

This compound is marked as Research Use Only (RUO) , indicating its importance in scientific research and experimentation.

Safety and Hazards

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDA, is primarily a chelating agent . Its primary targets are metal ions , particularly copper (II) ions .

Mode of Action

EDDA interacts with its targets by forming complexes . It has the ability to bind to metal ions, such as copper (II), through a process known as chelation . This interaction results in the formation of stable, water-soluble complexes that can be easily excreted from the body .

Biochemical Pathways

The chelation process affects various biochemical pathways. For instance, EDDA has been used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Additionally, it can form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .

Pharmacokinetics

As a chelating agent, it is expected to have good bioavailability due to its ability to form water-soluble complexes with metal ions .

Result of Action

The molecular and cellular effects of EDDA’s action are largely dependent on the specific metal ions it chelates. For instance, by chelating copper (II) ions, EDDA can inhibit the activity of the proteasome, a complex that degrades unneeded or damaged proteins within cells .

Action Environment

The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature can influence the stability of the complexes formed by EDDA .

properties

IUPAC Name

3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVYLYLOBPAUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-Carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate

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